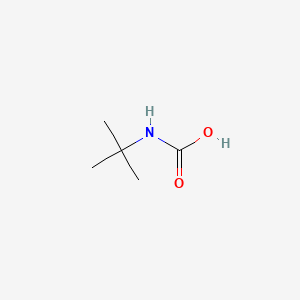

Tert-butylcarbamic Acid

描述

Historical Context and Evolution of Carbamate (B1207046) Protecting Groups

The concept of using protecting groups to temporarily mask a reactive functional group dates back to the early days of organic chemistry. numberanalytics.com However, it was in the mid-20th century that this strategy became a cornerstone of synthetic methodology. numberanalytics.com Carbamates emerged as a highly popular choice for the protection of amines due to their ease of installation, stability under a range of reaction conditions, and reliable removal. numberanalytics.commasterorganicchemistry.com

Initially, simple carbamates like the methyl and ethyl esters were employed. A significant advancement came with the introduction of the benzyloxycarbonyl (Cbz) group, which could be removed by hydrogenolysis. masterorganicchemistry.com This was a major step forward, but the quest for milder and more selective deprotection methods continued. The development of the tert-butyloxycarbonyl (Boc) group was a landmark achievement, offering a protecting group that was stable to a wide variety of nucleophiles and bases but could be readily cleaved under acidic conditions. organic-chemistry.org This acid-lability provided a new dimension of selectivity in complex syntheses.

The evolution of carbamate protecting groups did not stop with Boc. The development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions, introduced the concept of "orthogonality" to amine protection. masterorganicchemistry.com This allowed for the selective deprotection of one type of carbamate in the presence of another, a strategy that has become indispensable in fields like solid-phase peptide synthesis. fiveable.me

Strategic Significance of Tert-butylcarbamates (Boc) in Multistep Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in the multistep synthesis of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.commdpi.com Its strategic importance stems from a combination of its stability and the specific conditions required for its removal.

Orthogonal protection is a powerful strategy in organic synthesis that involves the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others. fiveable.meorganic-chemistry.org This allows for the sequential and selective unmasking of functional groups, which is crucial for the controlled construction of complex molecular architectures. fiveable.me

The Boc group plays a central role in many orthogonal protection schemes. numberanalytics.com Its key feature is its stability to basic and nucleophilic conditions, while being readily cleaved by acids. organic-chemistry.org This characteristic makes it an ideal partner for other protecting groups that are removed under different conditions. A classic example is the use of the Boc group in conjunction with the base-labile Fmoc group in peptide synthesis. fiveable.menumberanalytics.com In this strategy, the Fmoc group protecting the α-amino group of the growing peptide chain can be selectively removed with a mild base like piperidine (B6355638) to allow for the coupling of the next amino acid, while the Boc groups protecting the side chains of certain amino acids remain intact. fiveable.menumberanalytics.com Similarly, the Boc group is orthogonal to the Cbz group, which is removed by hydrogenolysis. acs.org

The ability to employ such orthogonal strategies provides chemists with a high degree of control over the synthetic route, enabling the synthesis of highly complex molecules that would otherwise be inaccessible. fiveable.me

The tert-butyl group is a bulky, sterically demanding substituent, and its presence in tert-butylcarbamates has a profound influence on their properties. cymitquimica.comvulcanchem.com The steric hindrance provided by the tert-butyl group contributes to the stability of the carbamate by sterically shielding the carbonyl group from nucleophilic attack. vulcanchem.comchemistrytalk.org

From an electronic standpoint, the tert-butyl group is electron-donating, which affects the reactivity of the carbamate. The cleavage of the Boc group under acidic conditions proceeds via the formation of a stable tert-butyl cation. organic-chemistry.org The stability of this cation is a key driving force for the deprotection reaction.

The conformation of carbamates is also an important factor. Due to resonance, the C-N bond of a carbamate has partial double bond character, which can lead to the existence of cis and trans isomers. nih.gov The bulky tert-butyl group can influence the equilibrium between these conformers.

Scope and Research Focus on Academic Aspects of Tert-butylcarbamic Acid Derivatives

Research into this compound and its derivatives continues to be an active area of academic inquiry. While the primary application of the Boc group is in protection chemistry, researchers are exploring other facets of these molecules.

Current research often focuses on:

Development of new and milder methods for Boc protection and deprotection: While standard methods are well-established, there is an ongoing effort to develop more environmentally friendly and chemoselective procedures. mdpi.com This includes the use of novel catalysts and reaction media.

Applications in medicinal chemistry: The carbamate functional group is present in a number of approved drugs. nih.gov Researchers are investigating how the incorporation of tert-butylcarbamate (B1260302) moieties into drug candidates can influence their biological activity, stability, and pharmacokinetic properties. nih.gov

Use in the synthesis of complex natural products: The synthesis of intricate natural products often requires a sophisticated protecting group strategy, and the Boc group remains a vital tool in this context. numberanalytics.com

Physicochemical studies: Academic research also delves into the fundamental properties of tert-butylcarbamates, such as their conformational preferences, electronic properties, and interactions with other molecules. acs.orgnih.gov These studies provide a deeper understanding of their behavior and can inform the design of new applications.

Structure

3D Structure

属性

CAS 编号 |

69777-55-5 |

|---|---|

分子式 |

C5H11NO2 |

分子量 |

117.15 g/mol |

IUPAC 名称 |

tert-butylcarbamic acid |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)6-4(7)8/h6H,1-3H3,(H,7,8) |

InChI 键 |

XBXCNNQPRYLIDE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)O |

规范 SMILES |

CC(C)(C)NC(=O)O |

同义词 |

t-butylcarbamate |

产品来源 |

United States |

Synthetic Methodologies for Tert Butylcarbamate Functionalization

Direct N-tert-Butoxycarbonylation of Amines

The most prevalent method for the synthesis of tert-butylcarbamates is the direct N-tert-butoxycarbonylation of primary and secondary amines. This transformation is typically achieved through the reaction of an amine with a suitable electrophilic Boc-donating reagent.

Di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) (Boc₂O), is the most widely used reagent for the introduction of the Boc protecting group. nih.govscispace.com Its commercial availability, ease of handling, and high reactivity make it the reagent of choice for a vast array of substrates. nih.gov The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine, with tert-butanol (B103910) and carbon dioxide as the byproducts.

The general reaction is as follows:

R-NH₂ + (Boc)₂O → R-NH-Boc + t-BuOH + CO₂

This reaction can be performed under various conditions, often with the aid of a catalyst to enhance reaction rates and chemoselectivity, especially for less reactive amines. nih.gov

To improve the efficiency and selectivity of the N-tert-butoxycarbonylation reaction, various catalytic systems have been developed. These catalysts can be broadly categorized into acids, bases, and organocatalysts.

####### 2.1.1.1.1. Acid Catalysis (e.g., Brønsted and Lewis Acids)

Both Brønsted and Lewis acids have been effectively employed to catalyze the N-Boc protection of amines. These catalysts function by activating the Boc₂O reagent, rendering it more susceptible to nucleophilic attack by the amine.

Brønsted Acids: Solid acid catalysts, such as Amberlyst-15, have proven to be mild, efficient, and reusable heterogeneous catalysts for this transformation. researchgate.net The reaction can often be carried out under solvent-free conditions at room temperature, providing high yields of the desired N-Boc derivatives for a wide range of aliphatic and aromatic amines. researchgate.net The use of a solid-supported catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration. ufms.br

A study utilizing Amberlite-IR 120, a strongly acidic cation exchange resin, demonstrated the rapid and efficient N-Boc protection of various amines under solvent-free conditions. The reactions were typically complete within minutes at room temperature, affording excellent yields of the corresponding tert-butylcarbamates.

Lewis Acids: A variety of Lewis acids have been shown to be effective catalysts for N-tert-butoxycarbonylation. For instance, a yttria-zirconia-based catalyst has been successfully used for the Boc protection of a diverse range of amines, including open-chain, cyclic, aromatic, and heteroaromatic amines, as well as amino acids. semanticscholar.org This heterogeneous catalyst offers mild reaction conditions, high selectivity, and short reaction times. semanticscholar.org The catalyst can be recovered and reused without a significant loss of activity. semanticscholar.org

The following table summarizes the results for the N-tert-butoxycarbonylation of various amines using a yttria-zirconia catalyst.

| Amine | Time (h) | Yield (%) |

| Benzylamine | 0.5 | 95 |

| Aniline | 3 (reflux) | 90 |

| Pyrrolidine | 0.25 | 98 |

| L-Alanine methyl ester | 1 | 92 |

| Data sourced from a study on yttria-zirconia catalyzed N-Boc protection. semanticscholar.org |

####### 2.1.1.1.2. Base Catalysis (e.g., Solid Bases, Ionic Liquids)

Base-catalyzed N-tert-butoxycarbonylation is also a widely employed strategy. Bases can act by deprotonating the amine, thereby increasing its nucleophilicity, or by activating the Boc₂O reagent.

Solid Bases: The use of solid-supported bases offers advantages in terms of catalyst recovery and reuse. While specific examples of solid bases solely for this purpose are less common in the provided search results, the general principle of heterogeneous catalysis applies.

Ionic Liquids: Protic ionic liquids have emerged as efficient catalysts for the N-tert-butoxycarbonylation of amines. researchgate.net For example, imidazolium (B1220033) trifluoroacetate (B77799) can catalyze the reaction under solvent-free conditions, providing excellent yields of N-Boc derivatives without the formation of common side products like isocyanates or ureas. researchgate.net The catalytic effect of the ionic liquid is often attributed to the formation of hydrogen bonds with Boc₂O, which increases its electrophilicity. researchgate.net

Research has shown that various protic ionic liquids can effectively catalyze the N-Boc protection of a wide array of amines, including optically pure amino acids and their esters, without causing racemization. researchgate.net

####### 2.1.1.1.3. Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for promoting N-tert-butoxycarbonylation. Guanidine (B92328) hydrochloride has been reported as an effective organocatalyst for the N-Boc protection of amino groups. nih.gov This approach is attractive due to the low toxicity and ready availability of the catalyst. The reaction proceeds efficiently under mild conditions, providing good to excellent yields of the desired products. nih.gov

The following table presents data on the guanidine hydrochloride-catalyzed N-Boc protection of various amines.

| Amine | Time (h) | Yield (%) |

| Aniline | 2.5 | 92 |

| Benzylamine | 1.5 | 95 |

| Cyclohexylamine | 1.5 | 96 |

| Data adapted from research on organocatalyzed N-Boc protection. nih.gov |

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For N-tert-butoxycarbonylation, this has led to the exploration of solvent-free conditions and the use of water as a green solvent.

Solvent-Free Conditions: Many of the catalytic systems mentioned above, such as those using Amberlyst-15, yttria-zirconia, and certain ionic liquids, can be effectively employed under solvent-free conditions. ufms.brsemanticscholar.orgresearchgate.net These protocols not only reduce the environmental impact by eliminating organic solvents but also often lead to faster reaction times and simplified work-up procedures. ufms.br For instance, the reaction of amines with Boc₂O in the presence of sulfated tin oxide under solvent-free conditions proceeds rapidly at room temperature to give excellent yields of N-Boc protected amines. ufms.br The catalyst in such systems can often be recycled and reused multiple times without a significant decrease in its catalytic activity. ufms.br

Water as a Green Solvent: Remarkably, the N-tert-butoxycarbonylation of amines can be carried out efficiently in water without the need for any catalyst. organic-chemistry.orgnih.gov This catalyst-free method is highly chemoselective, yielding N-tert-butylcarbamates without the formation of common side products such as isocyanates, ureas, or N,N-di-Boc derivatives. organic-chemistry.orgnih.gov The reaction proceeds well for a wide range of amines, including chiral amines and amino acid esters, without causing racemization. organic-chemistry.orgnih.gov This protocol represents a significant advancement in green chemistry, offering a simple, efficient, and environmentally benign alternative to traditional methods. nih.gov

A study on the catalyst-free N-tert-butoxycarbonylation in water demonstrated the successful protection of various amines with high yields and short reaction times.

| Amine | Time (min) | Yield (%) |

| Benzylamine | 5 | 98 |

| Aniline | 10 | 95 |

| (S)-(-)-α-Methylbenzylamine | 15 | 96 |

| Data from a study on catalyst-free N-tert-butoxycarbonylation in water. organic-chemistry.org |

Catalytic Systems for Enhanced Chemoselectivity

Alternative Boc-Transfer Reagents

While di-tert-butyl dicarbonate (Boc₂O) is a prevalent reagent for introducing the tert-butoxycarbonyl (Boc) protecting group, a variety of alternative reagents have been developed to address specific synthetic challenges. wikipedia.org These alternatives can offer advantages in terms of reactivity, selectivity, and compatibility with sensitive functional groups.

Boc-ONH₂ and Boc-N₃

Boc-ONH₂ (tert-butoxycarbonylhydroxylamine) and Boc-N₃ (tert-butyl azidoformate) are effective reagents for the N-protection of amines and amino acids. researchgate.netorganic-chemistry.org These reagents provide alternatives to the more common Boc₂O, particularly in scenarios where different reactivity or milder conditions are required. organic-chemistry.org The use of such active esters and other derivatives can be advantageous in various synthetic strategies. organic-chemistry.org

Benzotriazole (B28993) Derivatives (e.g., 1-(t-butoxycarbonyl)benzotriazole)

Derivatives of benzotriazole, such as 1-(t-butoxycarbonyl)benzotriazole , serve as efficient reagents for the introduction of the Boc group. researchgate.net These reagents are typically stable, crystalline solids that are straightforward to handle. researchgate.net The reaction proceeds through the acylation of an amine, with the benzotriazole moiety acting as a good leaving group. This method has been successfully employed for the Boc-protection of amino acids like phenylalanine and phenylglycine. lookchem.com

Tert-butyl 2,2,2-trichloroacetimidate

Tert-butyl 2,2,2-trichloroacetimidate is a valuable reagent for the synthesis of tert-butyl ethers and esters under mild conditions and often in high yields. enamine.netreddit.com It is particularly useful for the protection of amines, allowing for the introduction of the Boc group under conditions that can be gentler than those required by other methods. chemimpex.com This reagent is effective for creating t-butyl esters of N-Boc protected amino acids. reddit.com

| Reagent Family | Example | Key Features |

| Azide (B81097) and Hydroxylamine Derivatives | Boc-ONH₂, Boc-N₃ | Effective for N-protection of amino acids under mild conditions. researchgate.netorganic-chemistry.org |

| Benzotriazole Derivatives | 1-(t-butoxycarbonyl)benzotriazole | Stable, crystalline solid; efficient for Boc protection of amino acids. researchgate.netresearchgate.netlookchem.com |

| Acetimidate Derivatives | Tert-butyl 2,2,2-trichloroacetimidate | Enables Boc protection under mild, often acidic, conditions; useful for sensitive substrates. enamine.netreddit.comchemimpex.com |

Formation of Tert-butylcarbamates via Curtius Rearrangement

The Curtius rearrangement is a versatile synthetic transformation that converts carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing Boc-protected amines when tert-butanol is used to trap the isocyanate. wikipedia.org

From Carboxylic Acids via Acyl Azide Intermediates

The process commences with the conversion of a carboxylic acid into an acyl azide. nih.gov This can be achieved by reacting the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride or mixed anhydride followed by treatment with sodium azide. nih.govscispace.com The acyl azide intermediate then undergoes thermal or photochemical decomposition, losing nitrogen gas to form an isocyanate. wikipedia.org In the presence of tert-butanol, the isocyanate is trapped to yield the corresponding tert-butylcarbamate (B1260302). wikipedia.orgnih.gov This one-pot procedure is compatible with a wide range of functional groups. researchgate.net

| Step | Reactant(s) | Intermediate/Product |

| 1 | Carboxylic Acid, Azide Source (e.g., DPPA, NaN₃) | Acyl Azide |

| 2 | Acyl Azide (with heat) | Isocyanate + N₂ |

| 3 | Isocyanate, tert-Butanol | Tert-butylcarbamate |

Application in Heterocycle Synthesis

The Curtius rearrangement is a valuable tool in the synthesis of nitrogen-containing heterocyclic compounds. The isocyanate intermediate generated during the rearrangement can be strategically trapped by an internal nucleophile to facilitate cyclization. This intramolecular trapping can lead to the formation of various heterocyclic structures, which are common motifs in medicinally important molecules. scispace.com For instance, an isocyanate generated on a side chain can react with a nucleophilic group within the same molecule to construct a new ring system, a key step in the synthesis of complex natural products and pharmaceuticals. nih.gov

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of innovative methodologies for the functionalization of tert-butylcarbamates. These approaches offer improved efficiency, selectivity, and access to complex molecular architectures. This section will detail two such emerging areas: transcarbamoylation reactions facilitated by superbase-acid conjugate systems and the stereoselective synthesis of intricate tert-butylcarbamates.

Transcarbamoylation Reactions in Superbase-Acid Conjugate Systems

The direct transfer of a carbamoyl (B1232498) group from one molecule to another, known as transcarbamoylation, represents an atom-economical approach to the synthesis of carbamates. While traditionally catalyzed by either strong acids or bases, emerging research explores the potential of synergistic superbase-acid conjugate systems to facilitate this transformation with enhanced reactivity and selectivity. The conceptual basis for this approach lies in the dual activation of both the carbamoyl donor and the acceptor molecule.

In such a hypothetical system, a superbase would deprotonate the nucleophilic alcohol, significantly increasing its reactivity. Simultaneously, a conjugate acid could activate the carbamoyl donor, rendering it more susceptible to nucleophilic attack. This concerted mechanism is proposed to lower the activation energy of the reaction, allowing for milder reaction conditions and potentially overcoming the limitations of using either a strong acid or a strong base in isolation.

Recent studies have highlighted the efficacy of organic superbases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases, in catalyzing various organic transformations. researchgate.net Similarly, the use of strong Brønsted or Lewis acids to activate carbonyl compounds is a well-established principle in organic synthesis. sigmaaldrich.com The innovation lies in the conceptual pairing of these powerful catalytic entities to create a highly effective system for transcarbamoylation.

While direct and explicit research on "superbase-acid conjugate systems" for tert-butylcarbamate synthesis is still an emerging area, the principles are grounded in established catalytic cycles. For instance, base-catalyzed transcarbamoylation has been effectively used in the recycling of polyurethanes, where a strong base like potassium tert-butoxide facilitates the depolymerization process. nih.govnih.gov On the other hand, acid-catalyzed transcarbamoylation has been explored to introduce spatiotemporal control in dynamic polyurethane networks. The logical progression of this research is the development of a unified catalytic system that harnesses the power of both acidic and basic activation.

The potential advantages of a superbase-acid conjugate system include:

Enhanced Reaction Rates: Dual activation of both reactants could lead to significantly faster reaction times.

Milder Reaction Conditions: The increased efficiency of the catalyst system may allow for lower reaction temperatures, improving the functional group tolerance.

Improved Selectivity: A tailored catalyst system could offer greater control over chemoselectivity and regioselectivity in complex molecules.

Further research in this area is anticipated to focus on the design and synthesis of novel bifunctional catalysts that incorporate both a superbase and a Lewis or Brønsted acid moiety within the same molecular framework.

Stereoselective Synthesis of Complex Tert-butylcarbamates

The synthesis of enantiomerically pure or enriched complex molecules containing the tert-butylcarbamate functional group is of paramount importance in medicinal chemistry and materials science. Recent years have witnessed significant progress in the development of stereoselective methods to achieve this goal, with a particular emphasis on the use of chiral catalysts.

Chiral phosphine (B1218219) ligands, in combination with transition metals, have emerged as a powerful tool for a variety of asymmetric transformations leading to the synthesis of complex tert-butylcarbamates. These reactions often proceed with high levels of enantioselectivity and diastereoselectivity, providing access to valuable chiral building blocks.

One notable approach involves the phosphine-catalyzed cycloisomerization of propargylidenecarbamates. This methodology allows for the construction of various heterocyclic structures bearing a tert-butylcarbamate group. The versatility of this method is demonstrated by the ability to transform the resulting 1,2-dihydropyridines into a range of useful derivatives. nih.gov

Another powerful strategy is the use of chiral phosphine oxide-Sc(OTf)₃ complexes to catalyze the enantioselective bromoaminocyclization of 2-benzofuranylmethyl N-tosylcarbamates. This reaction provides a route to optically active spiro benzofuran (B130515) oxazolidinones with high enantioselectivities. acs.org

The following interactive data table summarizes key findings from recent research on the stereoselective synthesis of complex tert-butylcarbamates, highlighting the catalyst, substrate, and stereoselectivity of the transformation.

| Reaction Type | Catalyst/Reagent | Substrate Scope | Key Findings/Selectivity | Reference |

|---|---|---|---|---|

| Phosphine-Catalyzed Cycloisomerization | Chiral Phosphine Catalysts | Propargylidenecarbamates | Formation of 1,2-dihydropyridines, which can be converted to various useful derivatives including piperidines and pyridines. | nih.gov |

| Enantioselective Bromoaminocyclization | Chiral Phosphine Oxide–Sc(OTf)₃ Complex | 2-Benzofuranylmethyl N-Tosylcarbamates | Yields a wide variety of optically active spiro benzofuran oxazolidinones with high enantioselectivities. | acs.org |

| Asymmetric α-Propargylation of Amino Acids | Chiral Aldehyde/Ni(COD)₂ | Tert-butyl alaninate (B8444949) and benzoyl-protected 3-phenyl propargyl alcohol ester | Generates the desired product with moderate yield and excellent enantioselectivity. | nih.gov |

These examples underscore the power of modern asymmetric catalysis to install stereocenters with high fidelity in molecules containing the tert-butylcarbamate moiety. The continued development of novel chiral catalysts and synthetic methodologies will undoubtedly expand the accessible chemical space for this important functional group.

Reactivity and Transformation Pathways of Tert Butylcarbamate Derivatives

Nucleophilic Reactions Involving the Carbamate (B1207046) Group

The carbamate group in tert-butylcarbamate (B1260302) derivatives can participate in several nucleophilic reactions. The stability of carbamates is attributed to the resonance between the amide and carboxyl groups. nih.gov This resonance makes carbamates more electrophilic than amides and sufficiently reactive to react with nucleophiles. nih.gov

Under basic or acidic conditions, tert-butylcarbamates can undergo hydrolysis to yield the corresponding amine, tert-butanol (B103910), and carbon dioxide. smolecule.com The reaction with primary amines can lead to the formation of substituted ureas. Furthermore, the nitrogen atom of the carbamate can act as a nucleophile. For instance, the reaction of 4-aminobut-2-en-1-ol (B3431219) with tert-butyl carbamate proceeds via deprotonation of the amine followed by nucleophilic attack on the carbonyl carbon of the carbamate. In a unique case, tert-butyl carbonate has been shown to act as a nucleophile in epoxide ring-opening reactions when stabilized by an ammonium (B1175870) ion, preventing its decomposition. acs.org Without this stabilization, it decomposes to the more common nucleophile, tert-butoxide. acs.org

The carbamate group is generally stable towards most nucleophiles and bases, which is a key feature of its use as a protecting group. oakwoodchemical.comorganic-chemistry.org However, it can be cleaved under specific conditions. For example, aminolysis, the reaction with nucleophilic amines like primary or secondary amines, can displace the tert-butyl group to form substituted ureas.

Electrophilic Activation and Reactivity

The tert-butoxycarbonyl (Boc) group is fundamental for amine protection due to its stability in basic conditions and its facile removal under acidic conditions. The formation of tert-butyl carbamates, known as N-tert-butyloxycarbonylation, is often achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The electrophilic activation of Boc₂O can be catalyzed by ionic liquids through hydrogen bond formation. organic-chemistry.org

The acetyl group in compounds like tert-butyl (4-acetylphenyl)(methyl)carbamate introduces electrophilic reactivity, allowing for nucleophilic additions. The Boc group itself can influence the regioselectivity of subsequent reactions by acting as a protecting group, thereby directing functionalization to other parts of the molecule. For example, in palladium-catalyzed cross-coupling reactions, the carbamate remains intact, directing reactivity to other sites. sigmaaldrich.com

Intramolecular Rearrangements and Cyclizations

Tert-butylcarbamate derivatives can undergo various intramolecular rearrangements and cyclizations, often leading to the formation of heterocyclic structures.

Decarboxylative Processes

Decarboxylation is a significant transformation pathway for certain tert-butylcarbamate derivatives. For instance, tert-butyl ((3-phenylpropanoyl)oxy)carbamate undergoes a base-mediated intramolecular decarboxylative amination reaction to form the corresponding amine product. acs.org This type of reaction has been shown to tolerate a variety of functional groups and can be used to synthesize primary and secondary alkylamines from alkanoyloxycarbamates. acs.org The process involves the formation of an intermediate that loses carbon dioxide to form the final product. acs.org

In some cases, thermolytic cleavage of tert-butyl esters and carbonates can be achieved using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), leading to decarboxylated products in nearly quantitative yields. acs.org The Curtius rearrangement is another process that can be utilized, where a carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide (B81097) to form an acyl azide intermediate, which then rearranges to an isocyanate that can be trapped to form the carbamate. organic-chemistry.org While not a direct decarboxylation of the carbamate itself, it is a key decarboxylative step in the synthesis of these molecules.

Role in Diels-Alder Cycloadditions

Tert-butylcarbamate derivatives have been shown to play a significant role as dienes in Diels-Alder reactions, a powerful tool for forming six-membered rings. uwl.ac.uk

As Chameleon Dienes with Electron-Donating Substituents

A notable example is tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which acts as a "chameleon" diene. nih.govmdpi.comresearchgate.netdntb.gov.ua The electron-donating tert-butylcarbamate group at the 5-position allows it to undergo efficient Diels-Alder cycloadditions with both electron-rich and electron-deficient alkene dienophiles. nih.govmdpi.comresearchgate.netchim.it This dual reactivity is characteristic of chameleon dienes. nih.govmdpi.comresearchgate.net The cycloadditions consistently yield 5-substituted bicyclic lactone cycloadducts, regardless of the dienophile's electronic nature. nih.govmdpi.comresearchgate.net

Influence of Dienophile Electronic Nature on Reaction Kinetics and Regioselectivity

The electronic nature of the dienophile significantly influences the reaction kinetics and regioselectivity of Diels-Alder reactions with tert-butylcarbamate-substituted dienes. nih.govmdpi.com Cycloadditions with electronically matched, electron-deficient dienophiles, such as methyl acrylate, proceed faster than those with electronically mismatched, electron-rich dienophiles like butyl vinyl ether. uwl.ac.uknih.govmdpi.comresearchgate.net This observation is consistent with a normal electron demand Diels-Alder reaction, where the diene is the electron-rich partner. uwl.ac.ukchim.it

The regioselectivity of the reaction is also affected by the dienophile. beilstein-journals.org While the cycloaddition is generally regioselective, favoring the 5-substituted cycloadduct, the stereoselectivity can be altered. uwl.ac.uk In some cases, a shift from the kinetically favored endo isomer to the more thermodynamically stable exo isomer is observed, and this is not due to thermodynamic control as the isomer ratio does not change with prolonged heating. uwl.ac.uk

The table below summarizes the results of cycloadditions of 5-(BocNH)-2(H)pyran-2-one with various dienophiles.

| Dienophile | Product(s) | Reaction Conditions | Yield and Ratio |

|---|---|---|---|

| Methyl Acrylate | Cycloadducts 10 | Heating at 100 °C | Data not fully available in provided text |

| Butyl Vinyl Ether | Cycloadducts 11 | Heating at 100 °C | Data not fully available in provided text |

| Methyl Methacrylate | Not specified | Not specified | Not specified |

| Acrylonitrile | Not specified | Not specified | Not specified |

| Styrene | Not specified | Not specified | Not specified |

Deprotection Strategies for Tert Butylcarbamate Functional Groups

Acid-Mediated Cleavage Mechanisms

Acid-mediated cleavage is the most common method for the removal of the Boc protecting group. The underlying principle involves the protonation of the carbamate (B1207046), which initiates a cascade of reactions leading to the release of the free amine. The reaction generates a stable tertiary carbocation, the tert-butyl cation, which then typically eliminates a proton to form a gaseous byproduct, isobutene. This process is generally efficient and clean, as the byproducts are volatile. commonorganicchemistry.comcommonorganicchemistry.com

Utilization of Brønsted Acids (e.g., Trifluoroacetic Acid, HCl, Phosphoric Acid)

A variety of Brønsted acids are employed for Boc deprotection, ranging from strong acids to milder alternatives, allowing for tuning of the reaction conditions based on substrate sensitivity.

Strong acids such as Trifluoroacetic Acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane, are highly effective for rapid and complete deprotection. commonorganicchemistry.comcommonorganicchemistry.comjk-sci.comnih.gov TFA is particularly common in solid-phase peptide synthesis. chempep.com The kinetics of HCl-catalyzed deprotection have been shown to have a second-order dependence on the acid concentration in certain solvent systems. acs.org

For substrates containing other acid-sensitive functionalities, milder acidic conditions are preferable. Aqueous phosphoric acid has emerged as an effective, environmentally benign, and selective reagent for the deprotection of tert-butyl carbamates. thieme-connect.comresearchgate.netthieme-connect.comnih.govorganic-chemistry.org It demonstrates good functional group tolerance, preserving groups such as benzyl (B1604629) esters, Cbz carbamates, and TBDMS ethers, and maintains the stereochemical integrity of the substrate. thieme-connect.comnih.govorganic-chemistry.org

| Acid | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) or neat | Fast, efficient, volatile byproducts | Harsh, corrosive, can cleave other acid-labile groups |

| Hydrogen Chloride (HCl) | 4M in Dioxane or other organic solvents | Effective, readily available | Can be harsh, potential for side reactions |

| Phosphoric Acid (H₃PO₄) | 85 wt% aqueous solution | Mild, selective, environmentally benign | Slower reaction times compared to strong acids |

The acid-mediated deprotection of a tert-butyl carbamate is initiated by protonation. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.comnih.gov The specific site of protonation can vary depending on the reaction phase and molecular structure. In the gas phase, the carbonyl oxygen is the preferred site of protonation for simple carbamates. nih.govresearchgate.net However, in solution, protonation can also occur at the carbamate nitrogen. researchgate.net For more complex molecules, protonation often happens at the carbamate carbonyl group. nih.govresearchgate.net

Following protonation, the C-O bond of the tert-butyl group cleaves, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine. commonorganicchemistry.comjk-sci.commasterorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding an ammonium (B1175870) salt as the final product. commonorganicchemistry.comcommonorganicchemistry.com

A potential complication during acid-mediated Boc deprotection is the formation of the electrophilic tert-butyl cation. researchgate.netacsgcipr.org This reactive intermediate can alkylate nucleophilic sites within the substrate molecule or other molecules present in the reaction mixture, leading to undesirable byproducts. acsgcipr.orgtotal-synthesis.com This is a particular concern in peptide synthesis, where amino acid residues with nucleophilic side chains, such as tryptophan, methionine, and cysteine, are susceptible to tert-butylation. chempep.comtotal-synthesis.commasterorganicchemistry.comresearchgate.net

To mitigate these side reactions, "scavengers" are often added to the reaction mixture. acsgcipr.org These are nucleophilic species that react with and neutralize the tert-butyl cation, preventing it from reacting with the desired product. total-synthesis.commasterorganicchemistry.com The choice of scavenger depends on the specific substrate and reaction conditions.

| Scavenger | Chemical Class | Purpose |

| Anisole | Phenyl ether | Traps carbocations |

| Thioanisole | Thioether | Traps carbocations, particularly effective for protecting methionine and tryptophan |

| Cresol | Phenol | Acts as a carbocation trap |

| Thiophenol | Thiol | A potent nucleophile for trapping electrophiles |

| 1,2-Ethanedithiol (EDT) | Dithiol | Effective in preventing side reactions with tryptophan and methionine |

| Triethylsilane (TES) | Silane (B1218182) | Reduces the carbocation to isobutane |

Lewis Acid-Catalyzed Deprotection

As an alternative to Brønsted acids, Lewis acids can also effectively catalyze the removal of the Boc group. organic-chemistry.orgorganic-chemistry.orgwiley.com Lewis acid catalysis often proceeds under milder conditions and can offer different selectivity compared to strong protic acids. A variety of metal-based Lewis acids have been explored for this transformation. wiley.comresearchgate.net

The combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in a solvent like acetonitrile (B52724) provides a system for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comthieme-connect.com This method is noteworthy as it reverses the typical selectivity observed under many acidic conditions where the N-Boc group is more labile. organic-chemistry.org The protocol is cost-effective and proceeds under relatively mild conditions. thieme-connect.comthieme-connect.com Other metal-based systems, such as those using iron(III) salts, have also been reported as practical and selective catalysts for Boc removal. researchgate.netmdpi.com

| Metal-Based System | Substrate Example | Conditions | Outcome | Reference |

| CeCl₃·7H₂O / NaI | N-Boc-amino acid tert-butyl esters | Acetonitrile, reflux | Selective cleavage of tert-butyl ester, N-Boc group intact | organic-chemistry.orgthieme-connect.com |

| Iron(III) salts | N,N'-diprotected amino acids | - | Selective removal of one Boc group | researchgate.net |

A novel and mild method for Boc deprotection involves the use of a triarylamminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate, commercially known as "Magic Blue" (MB•+). organic-chemistry.orgacs.orgorganic-chemistry.org This protocol uses catalytic amounts of Magic Blue in combination with a sacrificial silane, like triethylsilane. acs.orgnih.govresearchgate.netnih.gov The reaction is notable for proceeding without strong acids or bases, high temperatures, or transition metals. organic-chemistry.orgnih.govresearchgate.net

The proposed mechanism suggests that Magic Blue acts as a Lewis acid, activating the Si-H bond of the silane, which then facilitates the cleavage of the C-O bond of the tert-butyl group. acs.orgorganic-chemistry.org This catalytic system is suitable for a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds, and shows excellent chemoselectivity. organic-chemistry.orgnih.gov

Non-Acidic and Orthogonal Deprotection Methods

Thermal Decarboxylation

Thermal deprotection of tert-butylcarbamates offers a valuable alternative to acid-mediated methods, proceeding through a unimolecular elimination mechanism. researchgate.net This process typically involves heating the Boc-protected compound, leading to the formation of isobutene, carbon dioxide, and the free amine. researchgate.net

The reaction is believed to proceed via a four-membered cyclic transition state, resulting in the formation of an unstable carbamic acid intermediate that readily decarboxylates. researchgate.net Studies on the gas-phase elimination kinetics of tert-butyl carbamate have provided insights into the mechanism and energetics of this process. researchgate.netresearchgate.net

The efficiency of thermal deprotection can be influenced by the solvent and reaction conditions. For instance, the use of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate the thermolytic cleavage of tert-butylcarbamates. researchgate.net While reflux temperatures are often sufficient, microwave-assisted conditions have been shown to significantly accelerate the deprotection process. researchgate.net

Continuous flow reactors have also been employed for thermal N-Boc deprotection in the absence of an acid catalyst. acs.org This method allows for precise temperature control, enabling selective deprotection of different Boc groups within the same molecule. For example, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by carefully controlling the temperature. acs.org

Table 1: Thermal Deprotection of N-Boc Amines in Continuous Flow acs.org

| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |

| N-Boc Imidazole | TFE | 120 | 30 | 100 |

| N-Boc Imidazole | MeOH | 120 | 30 | 100 |

| N-Boc Imidazole | THF | 120 | 30 | 47 |

| N-Boc Imidazole | Toluene | 120 | 30 | 0 |

| N-Boc Glycine | - | - | - | 95 |

| N-Boc Phenylalanine | - | - | - | 52 |

This table illustrates the solvent and substrate dependency of thermal Boc deprotection in a continuous flow system.

Catalytic Cleavage

Catalytic methods provide another avenue for the mild deprotection of tert-butylcarbamates, often exhibiting high selectivity and functional group tolerance. These methods include transformations catalyzed by transition metals like rhodium and radical-mediated processes.

A novel approach for the direct conversion of N-Boc protected amines to amides involves a rhodium(I)-catalyzed coupling of arylboroxines and tert-butylcarbamates. a-star.edu.sga-star.edu.sg This method bypasses the traditional two-step deprotection-condensation sequence, offering a more efficient route to amide synthesis. a-star.edu.sg The reaction is tolerant of various functional groups, including those that are acid-sensitive or reducible. a-star.edu.sga-star.edu.sg

The reaction typically employs a rhodium(I) catalyst, such as [Cl(cod)Rh]2, in the presence of a fluoride (B91410) source like potassium fluoride (KF). a-star.edu.sg The process is effective for both N-Boc protected anilines and aliphatic amines, yielding a wide range of secondary benzamides. a-star.edu.sga-star.edu.sg The reaction conditions are generally mild, although elevated temperatures (e.g., 100-120 °C) are often required. a-star.edu.sg

Table 2: Rhodium-Catalyzed Amidation of N-Boc Anilines a-star.edu.sg

| N-Boc Aniline | Arylboroxine | Product | Yield (%) |

| N-Boc-3,5-dimethylaniline | Phenylboroxine | N-(3,5-dimethylphenyl)benzamide | 95 |

| N-Boc-aniline | 4-Methoxyphenylboroxine | 4-Methoxy-N-phenylbenzamide | 92 |

| N-Boc-aniline | 4-Chlorophenylboroxine | 4-Chloro-N-phenylbenzamide | 85 |

| N-Boc-4-nitroaniline | Phenylboroxine | N-(4-nitrophenyl)benzamide | 45 |

This table showcases the scope of the rhodium-catalyzed coupling of N-Boc anilines with various arylboroxines.

Radical-mediated reactions offer a powerful and mild method for the cleavage of the C–O bond in tert-butylcarbamates. One such method utilizes the tris(4-bromophenyl)amminium radical cation, commonly known as "magic blue" (MB•+), in combination with a sacrificial silane like triethylsilane. researchgate.netacs.orgorganic-chemistry.orgorganic-chemistry.org This catalytic system facilitates the deprotection of a wide range of tert-butyl protected compounds, including carbamates, esters, and ethers, with high isolated yields. researchgate.netacs.org

The reaction proceeds under mild conditions at room temperature and does not require strong acids, bases, or transition metals, making it compatible with sensitive substrates. researchgate.netacs.org The proposed mechanism involves the radical cation mediating the cleavage of the tert-butyl group to form isobutene. acs.org The addition of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidoxy (TEMPO), has been shown to inhibit similar radical-mediated reactions, supporting the involvement of a radical pathway. researchgate.net

Table 3: Deprotection of N-Boc Derivatives using Magic Blue and Triethylsilane acs.org

| Substrate | Product | Yield (%) |

| N-Boc-l-alanine tert-butyl ester | l-Alanine | 95 |

| N-Boc-indole | Indole (B1671886) | 92 |

| N-Boc-aniline | Aniline | 90 |

This table demonstrates the efficiency of the magic blue-catalyzed deprotection for various N-Boc protected compounds.

Base-Mediated Hydrolysis of Specific Carbamate Types (e.g., Phenyl tert-Butylcarbamate)

While tert-butylcarbamates are generally stable to basic conditions, specific types of carbamates, such as phenyl tert-butylcarbamate (B1260302), can undergo base-mediated hydrolysis. organic-chemistry.orgsci-hub.se The mechanism of this hydrolysis can vary depending on the substitution on the nitrogen atom. nih.govacs.org

For primary amines protected as phenylcarbamates, the reaction can proceed via an E1cb-type mechanism, involving the in situ formation of an isocyanate intermediate. nih.govacs.org This intermediate is then hydrolyzed to the corresponding amine. nih.govacs.org The use of a strong base like sodium t-butoxide in the presence of a small amount of water has been reported to effectively deprotect unactivated primary Boc groups. sci-hub.se

In the case of phenyl tert-butylcarbamate, hydrolysis can be achieved using aqueous sodium hydroxide (B78521), leading to the formation of sodium phenylcarbamate and tert-butoxide. This basic hydrolysis is often faster than acidic hydrolysis due to the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.

The use of tetra-n-butylammonium fluoride (TBAF) has also been explored for the deprotection of phenyloxycarbonyl (Phoc) protected amines. nih.govacs.org The reaction with TBAF, which contains water, can lead to the formation of the free amine or a symmetrical urea (B33335), depending on the reactivity of the amine formed and its ability to trap the isocyanate intermediate. nih.govacs.org

Table 4: Base-Mediated Deprotection of Phenylcarbamates

| Substrate | Base/Reagent | Conditions | Products | Reference |

| Phenyl tert-butylcarbamate | Aqueous NaOH (2M) | 60°C, 8 hours | Sodium phenylcarbamate, tert-butoxide | |

| Primary Boc-amines | Sodium t-butoxide, wet THF | - | Primary amine | sci-hub.se |

| Phenyl tert-butylcarbamate | TBAF | Room Temperature | tert-Butylamine (B42293), Di-tert-butylurea | nih.govacs.org |

This table summarizes various conditions for the base-mediated hydrolysis of specific carbamate types.

Mechanistic Investigations of Reactions Involving Tert Butylcarbamic Acid

Reaction Pathways in Carbamate (B1207046) Formation and Decomposition

The formation and decomposition of carbamic acids are fundamental processes in organic chemistry, with tert-butylcarbamic acid serving as a key example due to the widespread use of its derivatives, notably the tert-butoxycarbonyl (Boc) protecting group. nih.govresearchgate.net The mechanisms governing these transformations involve specific interactions with carbon dioxide and the formation of reactive intermediates.

The synthesis of carbamic acids, including this compound, originates from the reaction between an amine and carbon dioxide. thieme-connect.de This reaction is a practical and common method for creating substituted ammonium (B1175870) carbamates. thieme-connect.de The process begins with a nucleophilic attack by the uncharged amine's nitrogen atom on the electrophilic carbon of the carbon dioxide molecule. researchgate.netacs.org This interaction leads to the formation of a 1:1 acid-base adduct, often described as a zwitterion, which is a transition state in a concerted elementary reaction. acs.orgscispace.com

For the reaction to proceed to the stable carbamic acid or its corresponding carbamate salt, a proton must be transferred from the amine's nitrogen. This proton transfer is often facilitated by a second molecule of the amine acting as a Brønsted base. acs.org This "amine-assisted" mechanism has a significantly lower energy barrier (approx. 16 kcal mol⁻¹) compared to the one-to-one reaction (approx. 40–50 kcal mol⁻¹). acs.org The presence of a base, such as another amine or even a guanidine (B92328) superbase, promotes the formation of the carbamate salt by deprotonating the amine as it attacks the CO₂ molecule. researchgate.netrsc.org In aqueous environments, water molecules can also assist in the proton transfer, although this pathway is generally considered less competitive kinetically than the amine-assisted route. acs.org

The resulting alkylammonium carbamates can be isolated, often as sparingly soluble microcrystalline solids, by bubbling carbon dioxide through a solution of the amine in an appropriate solvent. thieme-connect.de However, these carbamates exhibit modest stability in solution, as the carbamic acid can undergo decarboxylation back to the amine and CO₂. thieme-connect.de

Isocyanates are crucial reactive intermediates that feature in both the decomposition and transformation of carbamates. The thermal decomposition, or thermolysis, of carbamates is a known method for producing isocyanates, accompanied by the elimination of an alcohol. researchgate.net This process is reversible, which can complicate its industrial application. researchgate.net For tert-butylcarbamate (B1260302) derivatives, this decomposition pathway can be significant.

A related reaction, the Curtius Rearrangement, provides a well-established route to isocyanates from carboxylic azides. organic-chemistry.orgnih.gov The thermal decomposition of an acyl azide (B81097) leads to an isocyanate intermediate, which can then be trapped by nucleophiles like water or alcohols. organic-chemistry.org If trapped by water, it forms an unstable carbamic acid that spontaneously decarboxylates to yield a primary amine. organic-chemistry.org This highlights the central role of carbamic acid derivatives in the generation and reactions of isocyanates.

Isocyanate intermediates are also implicated in transcarbamoylation (also known as transurethanization) reactions, where a carbamate functional group is exchanged between different alcohol moieties. researchgate.netrsc.org This exchange can proceed through two primary pathways: an associative mechanism, analogous to transesterification, or a dissociative mechanism. researchgate.netrsc.org The dissociative pathway involves the decomposition of the initial carbamate into an isocyanate and its corresponding alcohol. rsc.orgpku.edu.cn The newly generated isocyanate then reacts with a different alcohol present in the system to form the new carbamate product. researchgate.netrsc.org This dissociative mechanism, proceeding through an isocyanate intermediate, is a key pathway for the rearrangement and recycling of polyurethane materials. researchgate.netresearchgate.net

Detailed Studies of Cleavage Mechanisms

The cleavage of the tert-butylcarbamate group, widely used as the Boc protecting group, is a critical reaction in peptide synthesis and other areas of organic chemistry. nih.govresearchgate.net This cleavage is typically initiated by acid, leading to the release of the free amine. researchgate.net Detailed mechanistic studies, combining mass spectrometry and computational analysis, have elucidated the specific pathways, protonation sites, and energy landscapes of this dissociation process. nih.gov

The initial step in the acid-catalyzed cleavage of a tert-butylcarbamate is protonation. nih.govresearchgate.net The specific site of protonation is dependent on the surrounding environment.

In the gas phase , computational studies show that the preferred protonation site for simple t-butylcarbamates is the carbonyl oxygen atom . Protonation at this site results in a more stable cation compared to protonation on the nitrogen atom. nih.govresearchgate.net

In a methanol (B129727) solution , this preference is diminished or even reversed. Solvation effects stabilize the N-protonated structure, making it isoenergetic with or even more favorable than the O-protonated form. nih.govresearchgate.net

Following protonation, the dissociation of gas-phase cations containing the t-butylcarbamate group proceeds via a coupled elimination of 2-methylpropene (isobutylene) and carbon dioxide, resulting in a total neutral loss of 100 Da. nih.govresearchgate.net Energy-resolved collision-induced dissociation experiments have demonstrated that this loss is not a single concerted event but rather a two-step process. The elimination of isobutylene (B52900) and the subsequent loss of carbon dioxide have separate, distinct energy thresholds. nih.gov

Computational investigations mapping the potential energy surface have provided detailed insights into the energy barriers and transition states for the cleavage of protonated tert-butylcarbamates. nih.gov For the dissociation of a model protonated t-butylcarbamate conjugate, two main pathways were investigated, with Pathway B being identified as the kinetically preferred route for the initial loss of isobutylene. nih.gov

Pathway B involves the initial transfer of a hydrogen atom from the tert-butyl group to the carbamate's ether oxygen. The key transition state (TS3) for this step involves a nearly complete cleavage of the t-butyl C–O bond. nih.gov This leads to the formation of an ion-molecule complex. The subsequent loss of CO₂ from the resulting intermediate requires further proton migrations that must overcome additional energy barriers. nih.gov

The table below summarizes the relative energies calculated for key intermediates and transition states in the dissociation of a model protonated t-butylcarbamate (ion 3a⁺) via the preferred pathway. nih.gov

| Species/Transition | Description | Relative Energy (kJ mol⁻¹) |

| 3a⁺ | Initial protonated reactant | 0 |

| TS3 | Transition state for H-transfer and C-O cleavage | 132 |

| 3ba⁺ | Ion-molecule complex post-TS3 | 84 |

| 3bb⁺ | Ion formed after endothermic isobutylene loss | 125 |

This interactive table presents calculated relative energy values for intermediates and transition states along a dissociation pathway of a model protonated t-butylcarbamate, as determined by computational methods (averaged B3-MP2/6-311++G(2d,p)//B3LYP/6-31+G(d,p)). Data sourced from Turecek et al. nih.gov

The analysis indicates a kinetic preference for the migration of a t-butyl hydrogen to the carbamate carbonyl, which facilitates the loss of isobutylene. nih.gov

The characteristic decomposition of the tert-butylcarbamate group under acidic or thermal conditions results in the formation of three products: the deprotected amine, carbon dioxide, and 2-methylpropene (isobutylene). nih.govresearchgate.net

The mechanism, as confirmed by both experimental and theoretical studies, proceeds in two distinct steps:

Elimination of 2-methylpropene: Following protonation, the C-O bond of the tert-butyl group cleaves, and one of the methyl protons is transferred to the carbamate moiety, releasing the stable alkene, 2-methylpropene. nih.gov This step creates a carbamic acid intermediate.

Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, eliminating carbon dioxide to yield the final, protonated amine product. nih.govorganic-chemistry.org

This two-stage fragmentation is a signature dissociation pathway for t-butylcarbamates, widely utilized in analytical techniques like tandem mass spectrometry for the quantification of molecules containing a Boc group. nih.gov Similarly, thermal decomposition of polymers containing tert-butoxycarbonyl side chains proceeds at around 200 °C with the quantitative elimination of isobutene and carbon dioxide. researchgate.net

Stereochemical Implications in Carbamate Transformations

The stereochemical outcome of a chemical reaction—the preferential formation of one stereoisomer over another—is a cornerstone of modern synthetic chemistry. In transformations involving this compound derivatives, particularly the widely used tert-butoxycarbonyl (Boc) protecting group, the steric and electronic properties of the tert-butyl group play a crucial role in directing the stereochemistry of a reaction. A reaction that produces a predominance of one stereoisomer (or one pair of enantiomers) over other possible diastereomers is known as stereoselective. masterorganicchemistry.com This stereocontrol can manifest as diastereoselectivity or enantioselectivity, and the bulky nature of the tert-butylcarbamate moiety is frequently leveraged to achieve high levels of such selectivity. The difference in the free energies of the diastereomeric transition states leads to the formation of products in different amounts; a significant energy difference results in high stereoselectivity. inflibnet.ac.in

Detailed Research Findings

Research into reactions involving tert-butylcarbamate-protected substrates has demonstrated significant stereochemical influence in several key transformation types.

Diastereoselective Reactions:

The presence of a tert-butylcarbamate group on a chiral molecule can profoundly influence the diastereoselectivity of reactions at or near the existing stereocenter. The large steric profile of the t-butyl group can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face.

A clear example is seen in samarium iodide-mediated Reformatsky reactions. nih.gov The reaction between an N-Boc protected amino aldehyde, such as N-Boc-D-allo-isoleucinal, and an α-chloroacetyloxazolidinone proceeds with high diastereoselectivity. The combination of the existing stereocenters in the aldehyde and the steric hindrance from the Boc-group directs the formation of a specific diastereomer of the resulting β-hydroxy-γ-amino acid derivative. nih.gov

Table 1: Diastereoselective Reformatsky Reaction of an N-Boc-Amino Aldehyde nih.gov

| Reactant 1 | Reactant 2 | Key Reagent | Product | Stereochemical Outcome |

|---|---|---|---|---|

| N-Boc-D-allo-isoleucinal | α-chloroacetyloxazolidinone | SmI₂ (Samarium Iodide) | (3S,4R,5S)-4-tert-Butylcarbamate-3-hydroxy-5-methylheptanoic Acid derivative | High diastereoselectivity observed, leading to the (3S,4R,5S) isomer. |

Enantioselective Transformations:

In asymmetric synthesis, where a new chiral center is created, tert-butylcarbamate groups are integral to achieving high enantioselectivity. Chiral catalysts can interact with the substrate-carbamate complex to create a highly ordered transition state that favors the formation of one enantiomer.

For instance, the asymmetric alkylation of isatin-derived ketimines bearing an N-t-Boc group has been achieved with high efficiency using a copper(II)-BOX catalyst system. frontiersin.org The catalytic cycle generates various chiral N-sulfonylamines and was successfully applied to the asymmetric alkylation of these ketimines to afford 3-N-t-Boc-amino-3-alkyloxindoles with excellent enantiomeric excess. frontiersin.org This demonstrates that the tert-butylcarbamate is a suitable functional group for inclusion in highly enantioselective, metal-catalyzed processes. frontiersin.org

Table 2: Enantioselective Alkylation of N-Boc Protected Ketimines frontiersin.org

| Substrate Class | Catalyst System | Product Class | Achieved Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Isatin-derived N-t-Boc-ketimines | Cu(II)-BOX complexes | 3-N-t-Boc-amino-3-alkyloxindoles | 96–98% e.e. |

Conformational Control in Stereoselective Synthesis:

The influence of the tert-butylcarbamate group extends to controlling the ground-state conformation of a substrate, which in turn dictates the stereochemical pathway of a reaction. In the synthesis of complex molecules like pseudaminic acid, the conformation of the side chain, which is protected by a tert-butylcarbamate, is critical for reactivity and selectivity. nih.gov Studies have shown that this conformational rigidity is key to achieving exquisite equatorial selectivity during glycosylation reactions, highlighting the role of the carbamate in developing stereoselective, mechanism-based glycosylation strategies. nih.gov

Furthermore, the choice of carbamate can be critical for the success of a reaction. In rhodium-catalyzed carbamate transfers to sulfoxides, tert-butylcarbamate provides excellent yields (98-99%), whereas other carbamates like benzyl (B1604629) or phenyl carbamates result in significantly lower yields under identical conditions. acs.org This indicates that the unique steric and electronic properties of the tert-butyl group are essential for stabilizing the transition state and facilitating the desired transformation efficiently.

Computational and Theoretical Studies of Tert Butylcarbamic Acid

Molecular Orbital and Density Functional Theory (DFT) Calculations

DFT and other high-level quantum chemistry calculations have been instrumental in understanding the fundamental aspects of tert-butylcarbamic acid, from its preferred spatial arrangement to its electronic characteristics.

Like other carbamates, this compound exhibits conformational isomerism primarily due to restricted rotation around the C-N bond. This rotation gives rise to syn and anti rotamers. The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double bond character in the C-N bond, leading to a significant rotational barrier. uregina.ca

Computational studies on tertiary carbamates have mapped out the potential energy surfaces (PES) for this rotation. These analyses, often conducted at levels like MP2/6–311++G(d,p), reveal the complex interplay of factors governing the stability of different conformers. researchgate.netnih.gov For this compound, the bulky tert-butyl group significantly influences the conformational preferences and the energy landscape. DFT studies on related t-butylcarbamates show that protonation, a key step in many reactions, can occur at the carbonyl oxygen in the gas phase. nih.gov The resulting ion structures represent key minima on the potential energy surface. nih.gov

The energy barrier for rotation around the C-N bond in carbamates is a key parameter that is frequently studied computationally and experimentally. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. acs.org Theoretical calculations trace the origin of this barrier to the changing character of the C-N bond during rotation; the transition state has a much weaker C-N bond as the π-overlap between the nitrogen lone pair and the carbonyl group is broken. acs.org Studies on various carbamates have shown that both DFT and MP2 calculations can yield rotational barriers that are in good agreement with experimental values derived from NMR spectroscopy. researchgate.net The magnitude of the barrier is sensitive to the substituents on the nitrogen and oxygen atoms. The steric bulk of the tert-butyl group is a primary determinant of the rotational barrier in this compound.

The proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of a molecule's intrinsic basicity. Computational methods provide reliable values for these properties. devagirijournals.comnih.gov For carbamates, protonation can occur at several sites, but the most favorable are typically the carbonyl oxygen and the nitrogen atom. nih.gov

DFT calculations on simple t-butylcarbamates indicate that in the gas phase, the carbonyl oxygen is the preferred site of protonation. nih.gov However, in a polar solvent like methanol (B129727), calculations show that protonation at the carbamate (B1207046) nitrogen atom becomes more favorable, highlighting the significant role of solvation. nih.gov The intrinsic basicity of the parent amine is a key factor. High-level G4 model chemistry calculations have been used to determine the proton affinity of the parent amine, tert-butylamine (B42293), which serves as a benchmark for understanding the basicity of the corresponding carbamic acid. whiterose.ac.uk

| Property | Value (kJ/mol) | Computational Method |

|---|---|---|

| Proton Affinity (PA) | 910.7 | G4 |

| Gas-Phase Basicity (GB) | 879.8 | G4 |

Analysis of Steric and Electronic Effects

The stability and reactivity of this compound are governed by a balance of steric and electronic effects originating from the bulky tert-butyl group. The tert-butyl group is sterically demanding, which can hinder intermolecular interactions and influence the molecule's preferred conformation. wikipedia.org

However, computational studies suggest that electronic effects are also critically important. A molecular orbital approach comparing ethylamine (B1201723) and tert-butylamine (the precursor amines) showed that the instability of the carbamate formed from tert-butylamine is not solely due to steric constraints. researchgate.net MNDO calculations revealed that methyl substitution on the α-carbon (as in the tert-butyl group) changes the electronic environment at the nitrogen donor site, making the base "softer." This electronic alteration weakens the subsequently formed N-C bond in the carbamic acid adduct, contributing to its relative instability. researchgate.net Calculations showed that the formation of ethylcarbamic acid is more favorable than that of this compound, and the C-N bonding orbital in this compound is significantly higher in energy, indicating a weaker bond. researchgate.net

| Carbamic Acid | Overall Stabilization (-ΔH, kcal/mol) | C-N Orbital Energy (eV) |

|---|---|---|

| Ethylcarbamic Acid | 8.6 | -20.36 |

| This compound | 5.1 | -19.46 |

Solvation Effects on Carbamate Stability and Reactivity

Solvation plays a crucial role in the stability and reactivity of carbamates, which are often ionic or highly polar intermediates in reactions like CO₂ capture. Computational models that incorporate solvent effects are essential for accurately predicting their behavior in solution. uregina.ca

Quantum chemistry computations using semicontinuum (or "cluster + continuum") solvation models have been shown to correct long-standing inaccuracies in predicting the stability of aqueous carbamate anions. uregina.ca These models combine explicit solvent molecules (to account for specific hydrogen bonding) with a polarizable continuum model (PCM) to represent the bulk solvent. nih.gov For reactions involving ionic species, such as the formation of the carbamate anion from tert-butylamine and CO₂, polar solvents dramatically lower the energy of ionic intermediates and transition states. uregina.ca As noted earlier, solvation can even change the preferred site of protonation in t-butylcarbamates from the carbonyl oxygen to the nitrogen atom. nih.gov This demonstrates that accurately modeling the solvent environment is critical for understanding the reaction mechanisms and stability of this compound and related compounds in solution.

Spectroscopic and Microcalorimetric Studies of Derivatives

While detailed spectroscopic data on pure this compound is scarce due to its instability, studies on its stable ester derivatives, such as tert-butyl carbamate, provide valuable structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool in this regard.

The ¹H NMR spectrum of tert-butyl carbamate shows a characteristic singlet for the nine equivalent protons of the tert-butyl group and a broad signal for the -NH₂ protons. The ¹³C NMR spectrum provides signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon. These chemical shifts are consistent with the structure of the tert-butyl carbamate functional group. rsc.orgchemicalbook.comnih.gov

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 1.52 | Singlet, 9H (tert-butyl) |

| ¹H | 6.54 | Broad singlet, 1H (NH) |

| ¹³C | 28.3 | (CH₃)₃C- |

| ¹³C | 80.4 | (CH₃)₃C - |

| ¹³C | 152.8 | C=O |

Chiral Recognition and Enantioselectivity Studies

The this compound moiety, particularly in the form of its derivatives, plays a significant role in the field of chiral recognition and enantioselective separation. Its bulky tert-butyl group and the carbamate functionality contribute to the stereochemical environment necessary for discriminating between enantiomers. This is prominently demonstrated in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and other separation techniques.

One notable application involves the use of an O-9-(tert-butylcarbamoyl)quinidine (t-BuCQD) functionalized polymeric monolithic capillary column. This chiral stationary phase has been effectively used for the enantioseparation of a wide range of acidic chiral compounds, including N-derivatized amino acids and dipeptides. The incorporation of the tert-butyl carbamate residue into the quinidine (B1679956) selector significantly enhances its enantioselectivity and diastereoselectivity compared to similar selectors without this group.

The chiral recognition mechanism of this CSP relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The tert-butylcarbamoyl group contributes to the steric and electronic interactions that stabilize these complexes. The bulky nature of the tert-butyl group can create a more defined chiral cavity, leading to greater differences in the interaction energies between the two enantiomers of the analyte and the CSP. This results in differential retention times and, consequently, their separation.

In studies utilizing this O-9-(tert-butylcarbamoyl)quinidine functionalized monolith, baseline separation with high selectivity and resolution was achieved for numerous N-derivatized amino acids and dipeptides in micro-liquid chromatography (μ-LC). researchgate.net The effectiveness of this CSP highlights the importance of the tert-butyl carbamate group in designing highly selective chiral selectors.

The following table summarizes the enantioseparation results for a selection of N-derivatized amino acids using the O-9-(tert-butylcarbamoyl)quinidine functionalized monolithic column.

| Analyte (N-derivatized Amino Acid) | Retention Factor (k₁) | Retention Factor (k₂) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| N-CBZ-Alanine | 1.85 | 2.20 | 1.19 | 2.15 |

| N-CBZ-Valine | 2.54 | 3.15 | 1.24 | 2.89 |

| N-CBZ-Leucine | 3.10 | 3.95 | 1.27 | 3.45 |

| N-CBZ-Phenylalanine | 4.21 | 5.55 | 1.32 | 4.10 |

| N-Dansyl-Alanine | 2.15 | 2.60 | 1.21 | 2.40 |

| N-Dansyl-Valine | 3.05 | 3.80 | 1.25 | 3.10 |

Computational studies have also provided insights into the role of related structures in chiral recognition. For instance, molecular modeling has been employed to understand the chiral discrimination by amylose (B160209) tris(3,5-dimethylphenylcarbamate) for analytes containing a tert-butyl group, such as O-tert-butyltyrosine allyl ester. These studies reveal that non-bonded interactions, including van der Waals and electrostatic forces, between the chiral selector and the enantiomers are crucial for chiral separation. researchgate.net While not directly studying this compound, these computational models support the principle that the steric bulk of the tert-butyl group, in conjunction with the carbamate linkage, is a key factor in establishing enantioselectivity.

Applications in Advanced Organic Synthesis

Protecting Group in Peptide and Oligonucleotide Synthesis

The Boc group, derived from tert-butylcarbamic acid, is a foundational element in the chemical synthesis of peptides. It serves as a temporary protecting group for the α-amino group of amino acids, preventing self-polymerization and directing the sequence of peptide bond formation. vulcanchem.comrsc.org

In the realm of Solid-Phase Peptide Synthesis (SPPS), the Boc group is central to one of the two primary strategies: Boc/Bzl protection. vulcanchem.com In this approach, the N-α-amino group of the incoming amino acid is protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust, benzyl-based protecting groups. vulcanchem.com The process involves anchoring the C-terminal amino acid to a solid resin, followed by cycles of deprotection and coupling.

The key deprotection step involves treating the resin-bound peptide with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the Boc group. vulcanchem.com This generates a free amine on the resin, ready for coupling with the next Boc-protected amino acid. A critical challenge in this step is the formation of the tert-butyl cation as a byproduct, which can lead to undesired side reactions with nucleophilic amino acid residues like tryptophan or methionine. To mitigate this, "scavengers" such as dithioethane are often added to the cleavage solution to trap these reactive cations. vulcanchem.com After deprotection, the resulting TFA salt of the amine must be neutralized, usually with a base like diisopropylethylamine (DIEA), before the subsequent coupling reaction can proceed efficiently.

Table 1: Key Reagents in Boc-SPPS Cycles

| Step | Reagent/Condition | Purpose | Citation |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protects N-α-amino group of amino acids | organic-chemistry.org |

| Deprotection | Trifluoroacetic acid (TFA) in DCM | Removes the Boc protecting group | vulcanchem.commdpi.com |

| Scavenging | Dithioethane (DTE), Anisole | Traps tert-butyl cations to prevent side reactions | vulcanchem.commdpi.com |

| Neutralization | Diisopropylethylamine (DIEA) | Converts TFA salt to a free amine for coupling | vulcanchem.com |

The synthesis of complex biomolecules, such as modified peptides or oligonucleotides, often requires a "differential" or "orthogonal" protection strategy. This allows for the selective removal of one protecting group in the presence of others. google.com The Boc group plays a crucial role in these schemes due to its unique acid lability compared to other groups. vulcanchem.com

A common orthogonal strategy is the Fmoc/tBu approach, where the N-α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups derived from tert-butyl alcohol, such as the tert-butyl ether or ester. evitachem.com In this context, while the primary chain elongation uses Fmoc chemistry, tert-butyl based carbamates can be employed to protect specific side-chain amines (e.g., on lysine). evitachem.com

This orthogonality is vital for creating complex structures like cyclic peptides or branched constructs. For instance, in the synthesis of the complex natural product amauromine, which involves coupling two pyrroloindoline fragments, Danishefsky and coworkers utilized a strategy where the carboxylic acid partner was protected with electron-withdrawing t-butylcarbamate groups on both nitrogen atoms. smolecule.com This highlights how the electronic properties of the Boc group can influence reactivity and stability during critical coupling steps in the synthesis of intricate molecules. smolecule.com

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The use of Boc-protected amines is a prevalent strategy in the construction of nitrogen-containing heterocycles. The Boc group serves to modulate the reactivity of nitrogen atoms and direct the course of cyclization reactions, effectively acting as a crucial control element in the synthesis of pyrimidine (B1678525) and indole (B1671886) frameworks. rsc.org

Pyrimidine Frameworks: In the synthesis of functionalized pyrimidines, which are core structures in many pharmaceuticals, tert-butyl carbamates are essential intermediates. mdpi.com While not typically forming the ring itself, the Boc group is installed on an amine substituent of a precursor molecule to guide the synthetic sequence. vulcanchem.com For example, in the total synthesis of (-)-pyrimidoblamic acid, a secondary amine was protected as a t-butylcarbamate to prevent oxidation and control stereochemistry during the formation of the pyrimidine core. mdpi.com In other instances, a photoredox-catalyzed reaction utilizes tert-butyl [(perfluoropyridin-4-yl)oxy]carbamate as an amidyl radical precursor to construct amino pyrimidines, demonstrating a more direct role in framework construction. rsc.org